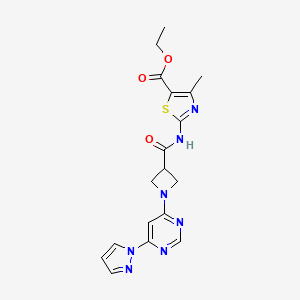
ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic implications based on diverse sources.
Compound Overview
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : Approximately 442.53 g/mol
- Structural Features : The compound includes a thiazole ring, an azetidine moiety, and a pyrazole derivative, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. These methods are crucial for ensuring high purity levels of the compound while maintaining efficient production.
Biological Activities
Recent studies have highlighted various biological activities attributed to this compound:
- Anticancer Activity : this compound has demonstrated significant anticancer properties in vitro. It shows potential in inhibiting the proliferation of cancer cells, likely due to its ability to interfere with specific cellular signaling pathways.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Its structural complexity may enhance its interaction with microbial targets, making it a candidate for further development as an antimicrobial agent .
- CNS Activity : Compounds with azetidine rings often display central nervous system (CNS) activity. Preliminary studies suggest that this compound may influence neurotransmitter systems, warranting further investigation into its potential as a neuroactive agent .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine) | Contains pyrazole and thiazole rings | Anticancer, Antimicrobial |
| Thiazole-based Antimicrobials | Thiazole ring with various substituents | Antimicrobial |
| Azetidine-containing Compounds | Azetidine ring with diverse functional groups | Potential CNS activity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- A study published in the Archives of Pharmacal Research reported that derivatives containing pyrazole and thiazole rings exhibited significant antimicrobial and anticancer activities, supporting the potential of ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine) as a therapeutic agent .
- Another research highlighted the synthesis of related heterocycles that also displayed promising biological profiles, indicating that the structural features present in ethyl 2-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine) could be responsible for its varied activities .
Eigenschaften
IUPAC Name |
ethyl 4-methyl-2-[[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-3-28-17(27)15-11(2)22-18(29-15)23-16(26)12-8-24(9-12)13-7-14(20-10-19-13)25-6-4-5-21-25/h4-7,10,12H,3,8-9H2,1-2H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNDKZGQVQPPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













